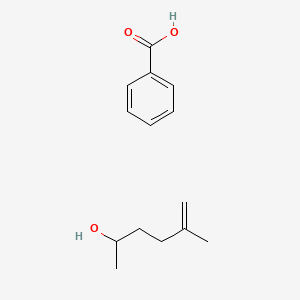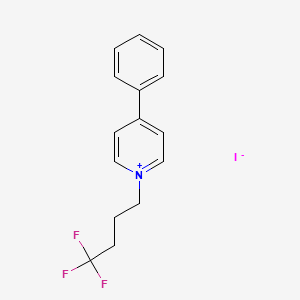
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is a chemical compound that belongs to the pyridinium class of compounds Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide typically involves the reaction of 4-phenylpyridine with 4,4,4-trifluorobutyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridinium derivatives.
Oxidation Reactions: Pyridinium N-oxide derivatives.
Reduction Reactions: Dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluorobutyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be used to deliver active pharmaceutical ingredients to target sites within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 4-phenyl-1-butyl-, iodide
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, chloride
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, bromide
Uniqueness
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is unique due to the presence of the trifluorobutyl group and the iodide ion. The trifluorobutyl group imparts unique chemical properties, such as increased lipophilicity and stability, while the iodide ion enhances its reactivity in substitution reactions. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
116319-66-5 |
|---|---|
Molekularformel |
C15H15F3IN |
Molekulargewicht |
393.19 g/mol |
IUPAC-Name |
4-phenyl-1-(4,4,4-trifluorobutyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H15F3N.HI/c16-15(17,18)9-4-10-19-11-7-14(8-12-19)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FTCNZIVQGBPOJL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC(F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


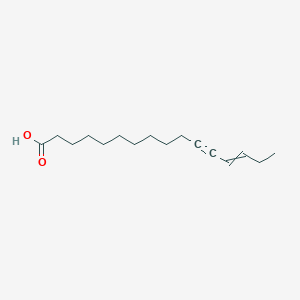



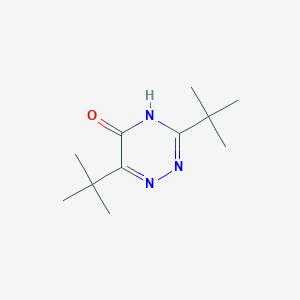




![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
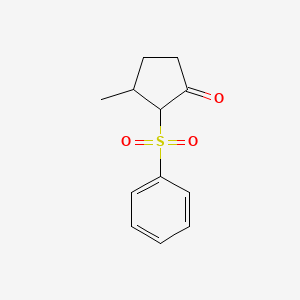
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
